molecular formula C9H15ClO3S B2838433 (5-Oxaspiro[3.5]nonan-6-yl)methanesulfonyl chloride CAS No. 2126177-51-1

(5-Oxaspiro[3.5]nonan-6-yl)methanesulfonyl chloride

Cat. No.: B2838433
CAS No.: 2126177-51-1
M. Wt: 238.73
InChI Key: GTMBOMHOOCFJKQ-UHFFFAOYSA-N
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Description

“(5-Oxaspiro[3.5]nonan-6-yl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 2460750-43-8 . It has a molecular weight of 238.73 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H15ClO3S/c10-14(11,12)7-8-6-9(2-1-3-9)4-5-13-8/h8H,1-7H2 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 238.73 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Electrochemical Applications

  • Sodium Insertion in Ionic Liquids : Methanesulfonyl chloride, in combination with AlCl3, forms a room temperature ionic liquid. This has been studied for the electrochemical properties of vanadium pentoxide (V2O5) films prepared by the sol-gel route. Such films can reversibly intercalate sodium, making them potential candidates for cathode materials in batteries (Su, Winnick, & Kohl, 2001).

Organic Synthesis and Chemical Reactions

  • Activation of Hydroxyl Group : The reactions of certain azaspiro nonanes with methanesulfonyl chloride lead to various functional derivatives, showcasing its role in activating hydroxyl groups towards nucleophilic substitution (Khoroshunova et al., 2021).
  • Molecular Structure Studies : The molecular structure of methane sulfonyl chloride has been studied through electron diffraction, providing insights into its geometrical parameters, crucial for various chemical synthesis processes (Hargittai & Hargittai, 1973).
  • Stereospecific Synthesis : Methanesulfonate derivatives have been used in the stereospecific synthesis of certain steroidal compounds, demonstrating the versatility of methanesulfonyl chloride in producing complex organic molecules (Betancor et al., 1998).

Materials Science

  • High-Voltage Batteries : (Trimethylsilyl)methanesulfonate, a derivative, has been proposed as an interface-stabilizing additive to improve the electrochemical performance of 5V-class layered over-lithiated oxides in batteries. This demonstrates the potential of methanesulfonyl chloride derivatives in enhancing battery performance (Lim, Cho, Kim, & Yim, 2016).

Additional Applications

  • Selective Chlorination : Methanesulfonyl chloride has been used for the selective chlorination of pentitols, further highlighting its utility in organic synthesis (Benazza, Beaupère, Uzan, & Demailly, 1991).
  • Synthesis of Sulfonamide Derivatives : It has been used in the synthesis and characterization of new sulfonamide derivatives, which are essential in the development of certain pharmaceuticals (Özdemir, Güvenç, Şahin, & Hamurcu, 2009).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for “(5-Oxaspiro[3.5]nonan-6-yl)methanesulfonyl chloride” can provide detailed safety and hazard information . It’s important to handle all chemical compounds with appropriate safety measures.

Properties

IUPAC Name

5-oxaspiro[3.5]nonan-6-ylmethanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO3S/c10-14(11,12)7-8-3-1-4-9(13-8)5-2-6-9/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMBOMHOOCFJKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC2(C1)CCC2)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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